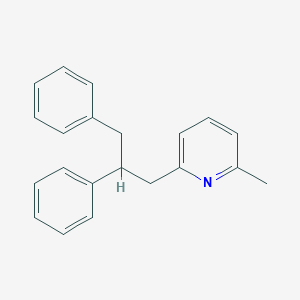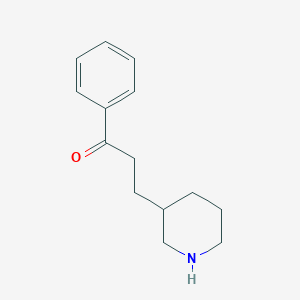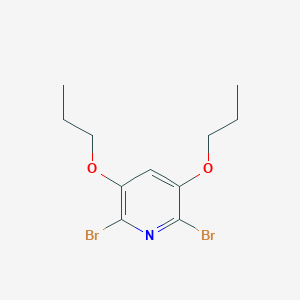![molecular formula C8H6N2O5 B289894 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 89159-37-5](/img/structure/B289894.png)
7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the laboratory to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves the inhibition of the 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor. This compound binds to the receptor and blocks the ion channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in the excitatory neurotransmitter release, which results in the suppression of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several biochemical and physiological effects. This compound has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter. Additionally, this compound has been shown to increase the release of GABA, which is an inhibitory neurotransmitter. These effects lead to the suppression of synaptic plasticity and learning and memory processes.
实验室实验的优点和局限性
The advantages of using 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in lab experiments include its specificity for the 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor, its ability to inhibit the receptor, and its potential therapeutic applications. However, the limitations of using this compound include its toxicity, its potential side effects, and its limited solubility in water.
未来方向
There are several future directions for the research on 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. One direction is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more specific and less toxic 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonists. Additionally, the investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonists.
合成方法
The synthesis of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction between 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and nitric acid. This reaction leads to the formation of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. Other methods of synthesis include the use of acetic anhydride, sulfuric acid, and sodium nitrite.
科学研究应用
7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is widely used in scientific research due to its 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonist properties. This compound is used to study the mechanism of action of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptors, which are involved in synaptic plasticity and learning and memory processes. Additionally, this compound is used to investigate the role of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
89159-37-5 |
|---|---|
分子式 |
C8H6N2O5 |
分子量 |
210.14 g/mol |
IUPAC 名称 |
6-methyl-7-nitro-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C8H6N2O5/c1-3-6(10(13)14)4-2-15-8(12)5(4)7(11)9-3/h2H2,1H3,(H,9,11) |
InChI 键 |
LAKPWIPRNZPABO-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C2=C(C(=N1)O)C(=O)OC2)[N+](=O)[O-] |
SMILES |
CC1=C(C2=C(C(=O)N1)C(=O)OC2)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C2=C(C(=O)N1)C(=O)OC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
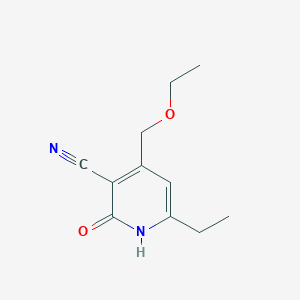
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
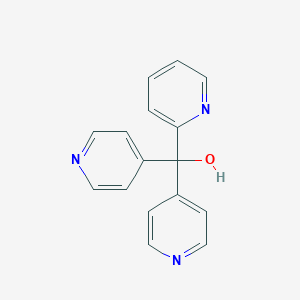
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


